molecular formula C27H20ClN3O7S B10947550 (2E)-13-acetyl-2-({5-[(4-chloro-2-nitrophenoxy)methyl]furan-2-yl}methylidene)-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one

(2E)-13-acetyl-2-({5-[(4-chloro-2-nitrophenoxy)methyl]furan-2-yl}methylidene)-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one

Cat. No.: B10947550
M. Wt: 566.0 g/mol
InChI Key: PIOCSBHMIJQMNL-WSDLNYQXSA-N
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Description

The compound “(2E)-13-acetyl-2-({5-[(4-chloro-2-nitrophenoxy)methyl]furan-2-yl}methylidene)-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including acetyl, chloro, nitro, and furan groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the thiazolo[2,3-d][1,3,5]benzoxadiazocin core, followed by the introduction of the acetyl, chloro, nitro, and furan groups. Typical reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The acetyl group can be reduced to an alcohol group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions may include:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative, while substitution of the chloro group may yield a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activity, such as antimicrobial, antiviral, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, the compound may be explored for its potential therapeutic applications. Its unique chemical structure may allow it to interact with specific molecular targets, leading to the development of new drugs or treatments.

Industry

In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound likely involves its interaction with specific molecular targets, such as enzymes or receptors. The functional groups present in the compound may allow it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other thiazolo[2,3-d][1,3,5]benzoxadiazocin derivatives with different substituents. These compounds may share similar chemical properties and reactivity but differ in their specific applications and biological activity.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and its complex structure. This combination may confer unique chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C27H20ClN3O7S

Molecular Weight

566.0 g/mol

IUPAC Name

(13E)-16-acetyl-13-[[5-[(4-chloro-2-nitrophenoxy)methyl]furan-2-yl]methylidene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraen-14-one

InChI

InChI=1S/C27H20ClN3O7S/c1-14(32)23-24-18-5-3-4-6-20(18)38-27(23,2)29-26-30(24)25(33)22(39-26)12-16-8-9-17(37-16)13-36-21-10-7-15(28)11-19(21)31(34)35/h3-12,23-24H,13H2,1-2H3/b22-12+

InChI Key

PIOCSBHMIJQMNL-WSDLNYQXSA-N

Isomeric SMILES

CC(=O)C1C2C3=CC=CC=C3OC1(N=C4N2C(=O)/C(=C\C5=CC=C(O5)COC6=C(C=C(C=C6)Cl)[N+](=O)[O-])/S4)C

Canonical SMILES

CC(=O)C1C2C3=CC=CC=C3OC1(N=C4N2C(=O)C(=CC5=CC=C(O5)COC6=C(C=C(C=C6)Cl)[N+](=O)[O-])S4)C

Origin of Product

United States

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